molecular formula C10H16BrNO4 B115369 Boc-D-2-Amino-4-bromo-4-pentenoic acid CAS No. 149930-92-7

Boc-D-2-Amino-4-bromo-4-pentenoic acid

Cat. No.: B115369
CAS No.: 149930-92-7
M. Wt: 294.14 g/mol
InChI Key: AKUQAUPMGSKZIY-SSDOTTSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate involves the phosphorylation of adenosine with phosphorothioate reagents under controlled conditions. The reaction typically requires the use of triethylammonium salts to facilitate the formation of the cyclic monophosphorothioate structure .

Industrial Production Methods

Industrial production of Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The compound is often purified using high-performance liquid chromatography to achieve a purity level of ≥98% .

Chemical Reactions Analysis

Types of Reactions

Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides and sulfones.

    Substitution: The compound can undergo nucleophilic substitution reactions at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions to oxidize the sulfur atom.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the phosphorothioate group under basic conditions.

Major Products Formed

    Oxidation: The major products are sulfoxides and sulfones.

    Substitution: The major products are substituted phosphorothioate derivatives.

Scientific Research Applications

Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate is unique due to its high specificity and affinity for cyclic adenosine monophosphate dependent protein kinase I and II, as well as its resistance to degradation by cyclic nucleotide phosphodiesterases . This makes it a valuable tool for studying cyclic adenosine monophosphate signaling with greater precision and stability compared to other analogs.

Biological Activity

Boc-D-2-amino-4-bromo-4-pentenoic acid is a synthetic amino acid derivative that serves as a significant building block in peptide synthesis. Its unique structure, which includes a brominated side chain and a Boc (tert-butyloxycarbonyl) protecting group, suggests potential applications in various biological and pharmaceutical contexts. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential applications based on available research.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C8_{8}H10_{10}BrN\O2_{2}
  • Molecular Weight : Approximately 232.08 g/mol
  • IUPAC Name : (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

The presence of the bromine atom may enhance lipophilicity, influencing the compound's interaction with biological membranes and potentially affecting its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Brominated Intermediate : Starting from 4-pentenoic acid, bromination is performed to introduce the bromine substituent.
  • Protection of the Amino Group : The amino group is protected using the Boc group to facilitate subsequent reactions without interfering with the amine functionality.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological assays.

Biological Activity

While specific biological activities of this compound are not extensively documented, its structural analogs exhibit significant biological properties. Compounds with similar structures often play crucial roles in enzyme catalysis and receptor interactions. Here are some notable aspects of its biological activity:

Enzyme Interaction

Research indicates that compounds with brominated side chains can influence enzyme activity by altering substrate binding affinities or modulating catalytic efficiencies. For instance, studies on related compounds suggest that bromine can enhance lipophilicity, potentially improving membrane permeability and interaction with lipid bilayers .

Peptide Synthesis

This compound is primarily utilized in peptide synthesis due to its ability to serve as a building block for constructing more complex peptides. The Boc protecting group allows for selective deprotection during synthesis, facilitating the incorporation of this amino acid into peptides designed for specific biological functions .

Comparative Analysis of Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity due to differences in side chains and stereochemistry. The following table summarizes key comparisons:

Compound NameStructure FeaturesUnique Aspects
Fmoc-D-2-Amino-4-bromo-4-pentenoic acidSimilar structure but Fmoc protecting groupPotentially different reactivity profiles
Fmoc-D-AlanineBasic amino acid structureWidely used in peptide synthesis
Fmoc-D-TyrosineContains a phenolic hydroxyl groupInfluences solubility and reactivity

This table illustrates how variations in structure can lead to different biological activities, emphasizing the need for further research into this compound's specific interactions.

Potential Therapeutic Applications

Given its structural characteristics, this compound may have potential therapeutic applications. For example, it could be explored as a precursor for developing peptide-based drugs targeting specific receptors or enzymes involved in disease pathways. The brominated side chain may enhance the compound's ability to interact with biomolecules, making it a candidate for further pharmacological studies .

Properties

IUPAC Name

(2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUQAUPMGSKZIY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426542
Record name Boc-D-2-Amino-4-bromo-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149930-92-7
Record name Boc-D-2-Amino-4-bromo-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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